

Patent Landscape for 3-Substituted Azepane Intermediates

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Compound of Interest

Compound Name: 1-(Azepan-3-yl)methanamine

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Executive Summary

The 3-substituted azepane (homopiperidine) scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike its 6-membered piperidine analogs, the 7-membered azepane ring offers unique conformational flexibility that allows for the precise positioning of pharmacophores in 3D space, particularly for GPCR ligands and enzyme inhibitors.

The patent landscape for this scaffold is heavily anchored by high-profile CGRP receptor antagonists (e.g., Telcagepant) and Orexin pathway modulators. Intellectual property in this domain has shifted from simple structural claims to process chemistry patents—specifically focusing on asymmetric synthesis, ring-expansion technologies, and biocatalytic resolution to access the difficult-to-synthesize chiral 3-position.

Key Strategic Insights:

- **Dominant Assignee:** Merck Sharp & Dohme (MSD) holds the foundational IP for scalable asymmetric synthesis of 3-aminoazepan-2-ones.
- **Emerging Technologies:** Recent filings (2020–2024) highlight photochemical dearomatization and enzymatic desymmetrization as routes to bypass traditional, low-yield ring expansions.

- Therapeutic Focus: Migraine (CGRP), Sleep Disorders (Orexin), and Neurodegeneration (BACE1 inhibitors).

Structural & Stereochemical Significance

The azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. Substitution at the C3 position is critical because it introduces a chiral center adjacent to the nitrogen (or lactam carbonyl), creating a "stereochemical gate" that dictates the overall ring puckering.

Why the 3-Position?

- Peptidomimetics: 3-aminoazepan-2-ones serve as constrained mimics of the

and

residues in

-turns, making them ideal for disrupting protein-protein interactions.
- Metabolic Stability: Substituents at C3 can sterically shield the vulnerable

-carbon from oxidative metabolism.
- IP White Space: While 4-substituted azepanes are common, the 3-substituted variants remain less explored due to synthetic challenges, offering a richer landscape for novel composition-of-matter claims.

Patent Landscape Analysis

The Telcagepant (MK-0974) Paradigm

The development of Telcagepant by Merck is the defining case study for 3-substituted azepanes. The drug candidate is a CGRP receptor antagonist used for acute migraine treatment.^{[1][2][3][4]}

- Core Structure:

-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one.^{[5][6]}

- Key Patent: WO2004/092166 (Composition), US 8,912,210 (Process).
- Innovation: The challenge was establishing the trans relationship between the C3-amino and C6-phenyl groups. Early routes used Ring-Closing Metathesis (RCM), while later generation manufacturing routes utilized iminium organocatalysis.

Emerging Methodologies in IP

Recent patent literature reveals a diversification of synthetic strategies:

Methodology	Key Patent/Publication	Advantages	Limitations
RCM (Metathesis)	WO2004/092166	Rapid access to ring size; tolerates diverse functional groups.	High catalyst cost (Ru); difficult to scale; removal of metal residues.
Asymmetric Hydrogenation	US 7,951,797	High enantioselectivity (>99% ee); industrial scalability.	Requires expensive chiral ligands; limited substrate scope.
Photochemical Expansion	Univ. Manchester (Academic/IP crossover)	Converts simple nitroarenes to azepanes; single-step skeletal editing.	Requires specialized photochemical reactors; lower maturity.
Biocatalysis	WO2018/224843	Green chemistry; high stereocontrol using transaminases/imine reductases.	Enzyme engineering required for specific substrates.

Technical Deep Dive: Synthetic Protocols

Note: The following protocols are synthesized from key patent disclosures (e.g., Merck Gen 2/3 routes) and validated field methodologies.

Protocol A: Industrial Asymmetric Synthesis (The "Merck Route")

This route utilizes a Doebner-Knoevenagel condensation followed by asymmetric hydrogenation. It is the gold standard for generating chiral 3-aminoazepan-2-ones.

Reagents:

- Starting Material: 2-oxopiperidine-3-carboxylic acid derivative or acyclic precursors.
- Catalysts: Rhodium(I) complex with chiral bisphosphine ligand (e.g., -Binap).
- Solvents: Methanol/Trifluoroethanol (TFE).

Step-by-Step Workflow:

- Condensation: React the aldehyde precursor with a malonate derivative using a dual-acid catalyst system (Pivalic acid/Boric acid) to form the -unsaturated ester.
 - Mechanism:[4][7][8] The dual acid system prevents acetal side-product formation (a common failure mode in scale-up).
- Asymmetric Hydrogenation: Subject the alkene to (20 bar) at using and a chiral ligand.
 - Checkpoint: Monitor conversion via HPLC. Target >98% conversion and >95% ee.
- Cyclization/Amidation: Treat the resulting chiral amino ester with base (KOTBu) to close the 7-membered lactam ring.
- Crystallization: Purify via dynamic salt resolution if necessary (e.g., using L-tartaric acid).

Protocol B: Photochemical Dearomatization (The "Blue Light" Route)

A cutting-edge method for accessing azepanes from nitrobenzenes.[\[9\]](#)

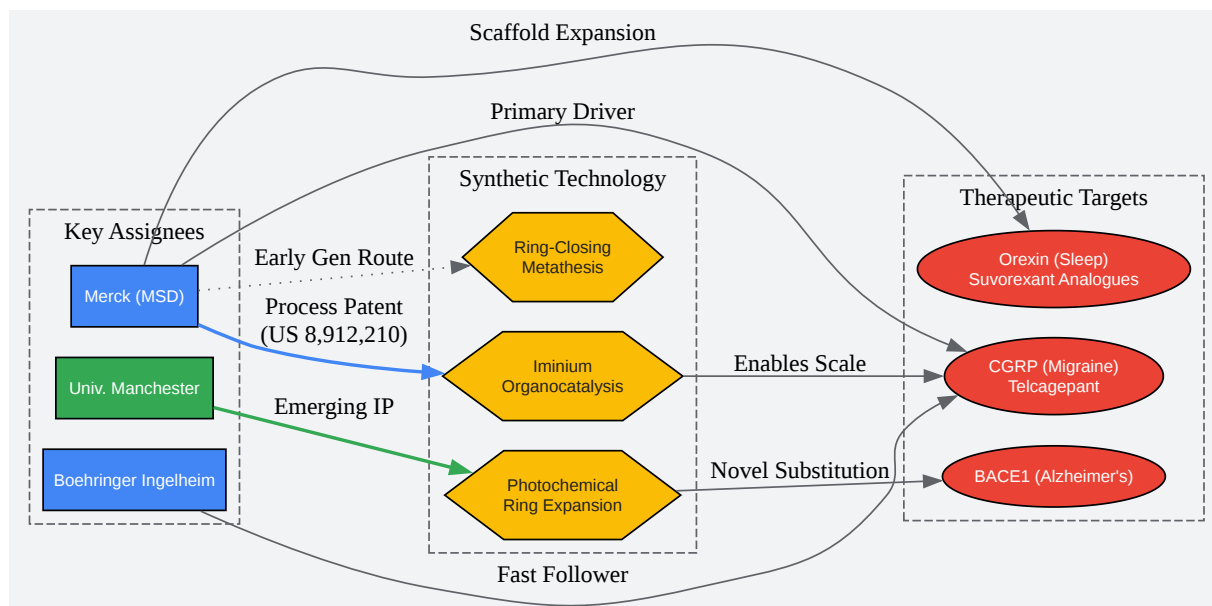
Step-by-Step Workflow:

- Preparation: Dissolve substituted nitrobenzene in solvent (e.g., MeCN).
- Irradiation: Expose to 450 nm (Blue LED) light in the presence of a nucleophile (e.g., alcohol or amine).
- Rearrangement: The nitro group is excited to a singlet nitrene, which undergoes ring expansion to form a 3H-azepine.
- Reduction: Hydrogenate the 3H-azepine (Pd/C,) to yield the saturated azepane.

Visualizations & Pathway Logic

Strategic Landscape Map

The following diagram maps the relationship between major assignees, therapeutic targets, and the chemical technologies they control.

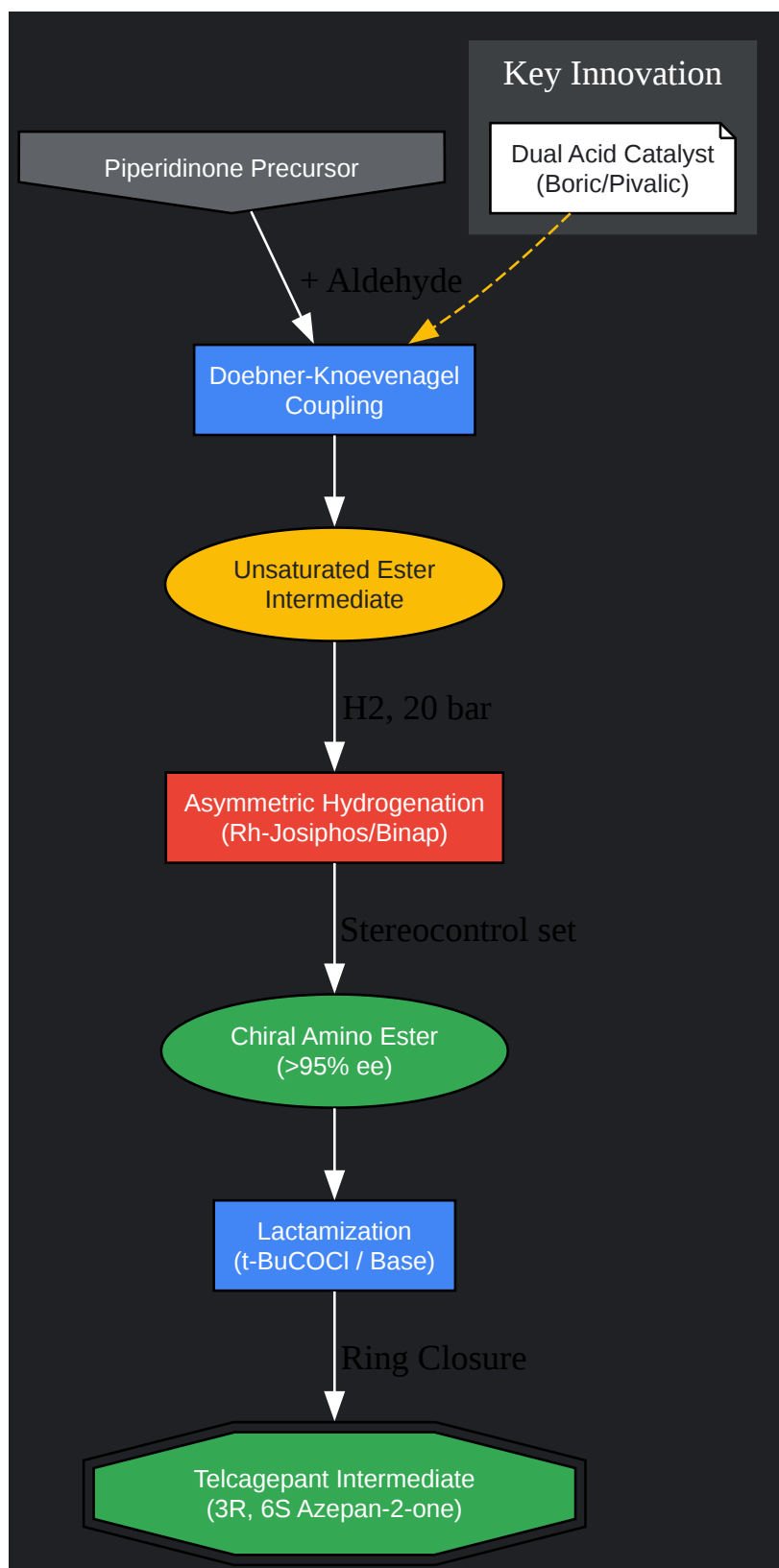


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Caption: Strategic map linking key patent holders (Assignees) to therapeutic targets and their enabling synthetic technologies.

Telcagepant Synthetic Pathway (Gen 3 Manufacturing Route)

This diagram illustrates the high-efficiency route developed to solve the "3-substituted" stereochemistry problem.



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Caption: The "Gen 3" manufacturing route for Telcagepant, highlighting the critical asymmetric hydrogenation step.

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